molecular formula C25H20BrClN2O3 B2833639 4-bromo-N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide CAS No. 303797-91-3

4-bromo-N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide

Cat. No.: B2833639
CAS No.: 303797-91-3
M. Wt: 511.8
InChI Key: LXLHJPNXXICOMV-UHFFFAOYSA-N
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Description

4-bromo-N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide is a sophisticated small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a benzamide core, substituted with both bromo and chlorophenyl groups, and is strategically functionalized with a 1,3-dioxoisoindolin-2-yl (phthalimide) moiety. The phthalimide group is a privileged scaffold in chemical biology, known to confer bioactive properties and is frequently utilized in the design of PROTACs (Proteolysis-Targeting Chimeras) and other bifunctional molecules for targeted protein degradation . The presence of halogen atoms suggests potential for high-affinity target binding, as similar motifs are often found in ligands for various receptors and enzymes . This compound is primarily valued as a key chemical intermediate or a potential protein-binding ligand in the development of novel therapeutic agents. Its structural complexity makes it a valuable building block for constructing more elaborate chemical entities, such as molecular glues or bivalent inhibitors, which are central to modern strategies for degrading challenging disease targets like cyclin-dependent kinases . Researchers can employ this compound in the synthesis of targeted degraders, leveraging its potential to bind to proteins of interest while being linked to E3 ubiquitin ligase recruiters to induce intracellular protein breakdown . Furthermore, the integration of the isoindoline-1,3-dione fragment links this compound to a class of structures with a broad spectrum of investigated biological activities . It is strictly for research applications in laboratory settings, including but not limited to hit-to-lead optimization, structure-activity relationship (SAR) studies, and the development of new chemical probes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-bromo-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrClN2O3/c26-18-9-7-17(8-10-18)23(30)28(20-13-11-19(27)12-14-20)15-3-4-16-29-24(31)21-5-1-2-6-22(21)25(29)32/h1-2,5-14H,3-4,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLHJPNXXICOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-bromo-N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's chemical formula is C25H20BrClN2O3C_{25}H_{20}BrClN_2O_3 and it features a bromine atom, a chlorophenyl group, and a dioxoisoindolin moiety. This unique structure may contribute to its biological activity by allowing interactions with various molecular targets in the body.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Target Proteins : Like many benzamide derivatives, it may inhibit specific proteins involved in cancer progression. Benzamides have been shown to affect nuclear factor kappa B (NF-κB) and other transcription factors critical for cell survival and proliferation .
  • Binding to Receptors : The presence of the chlorophenyl and dioxoisoindolin groups suggests potential interactions with hydrophobic pockets within biological macromolecules, possibly modulating receptor activity or enzyme function .

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Properties : N-substituted benzamides are known for their anticancer effects. They can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .
  • Anti-inflammatory Effects : Some studies suggest that related compounds can inhibit inflammatory responses, potentially through the modulation of cytokine release .

Case Study 1: Anticancer Activity

A study investigating the effects of benzamide derivatives on multiple myeloma cells demonstrated that these compounds could induce cell death through the activation of apoptotic pathways. The mechanism involved the inhibition of NF-κB, which is crucial for cancer cell survival .

Case Study 2: Inhibition of Enzyme Activity

Research on related compounds indicated that they could inhibit certain enzymes involved in metabolic processes. For instance, some benzamide derivatives have been shown to block the activity of histone deacetylases (HDACs), leading to altered gene expression patterns associated with tumor suppression .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamideSimilar to the target compound but lacks bromineModerate anticancer activity
4-bromo-N-(4-chlorophenyl)-N-butylbenzamideLacks dioxoisoindolin moietyLower anticancer efficacy compared to target compound

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties. For example, derivatives of related benzamide compounds have been evaluated for their effectiveness against various bacterial strains and fungi. The presence of the bromine and chlorophenyl groups may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy.

Case Study:
A study on benzamide derivatives found that certain modifications led to improved antimicrobial activity against Gram-positive and Gram-negative bacteria. The incorporation of halogen atoms was noted to play a critical role in enhancing bioactivity .

Anticancer Properties

The compound has shown promise as an anticancer agent. Its unique structure allows it to interact with specific molecular targets involved in cancer cell proliferation and survival.

Case Study:
In vitro studies have demonstrated that derivatives similar to 4-bromo-N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For instance, compounds derived from isoindoline structures have been linked to significant reductions in tumor growth in various cancer models .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Compounds that target specific receptors involved in inflammatory processes may provide therapeutic benefits for conditions such as arthritis or inflammatory bowel disease.

Case Study:
Research has indicated that benzamide derivatives can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. The bromine substitution in these compounds has been associated with enhanced inhibitory effects on these enzymes .

Chemical Reactions Analysis

Synthetic Formation Reactions

The compound is synthesized through multi-step coupling reactions involving aromatic and heterocyclic precursors. Key steps include:

Reaction Step Conditions Key Intermediates Yield Optimization
Acyl thiourea formationDry acetone, 0–5°C, 2–3 hoursPentanoyl chloride + potassium thiocyanate Moisture exclusion to prevent hydrolysis
Quinoline-thiazole couplingNitrogen atmosphere, THF, reflux (66°C), 8–10 hours3-aminoquinoline + p-bromophenacylbromide Solvent purity (anhydrous THF)
Final cyclizationAcid catalysis (HCl), 50–60°C, 4–6 hoursIsoindoline-dione intermediateControlled pH (4.5–5.0)

Mechanistic studies indicate sulfur nucleophilic attack on α-carbon of bromophenacylbromide, followed by proton transfer and dehydration to form the thiazole ring .

Hydrolysis Reactions

The amide and isoindoline-dione groups undergo hydrolysis under acidic or basic conditions:

  • Amide hydrolysis :
    RCONHR’+H2OH+or OHRCOOH+H2NR’\text{RCONHR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{RCOOH} + \text{H}_2\text{NR'}

    • Observed in acidic media (HCl/EtOH, 70°C) with 85–90% conversion.

    • Basic conditions (NaOH/H₂O) yield carboxylate salts.

  • Isoindoline-dione ring opening :
    C8H4O2N+H2OC8H6O3N\text{C}_8\text{H}_4\text{O}_2\text{N} + \text{H}_2\text{O} \rightarrow \text{C}_8\text{H}_6\text{O}_3\text{N}

    • Requires prolonged heating (24+ hours) in aqueous HCl.

Halogen Substitution Reactions

The bromine and chlorine atoms participate in nucleophilic aromatic substitution (NAS) and cross-coupling:

Reaction Type Conditions Products Catalysts/Reagents
Bromine substitution (NAS)K₂CO₃, DMF, 80°C, 12 hours-NH₂, -OCH₃ derivativesPd(PPh₃)₄ for Suzuki coupling
Chlorine displacementCuI, phenanthroline, DMSO, 100°CAryl ethers/thioethersUllmann-type catalysts

Cross-coupling with aryl boronic acids via Suzuki-Miyaura yields biaryl derivatives, enhancing pharmacological potential.

Functional Group Transformations

The benzamide core and alkyl chain undergo targeted modifications:

  • Reduction of isoindoline-dione :
    C8H4O2NLiAlH4C8H8N2\text{C}_8\text{H}_4\text{O}_2\text{N} \xrightarrow{\text{LiAlH}_4} \text{C}_8\text{H}_8\text{N}_2

    • Produces isoindoline-amine derivatives under anhydrous THF.

  • Alkyl chain oxidation :
    -CH2CH2CH2CH2KMnO4-COOH\text{-CH}_2\text{CH}_2\text{CH}_2\text{CH}_2- \xrightarrow{\text{KMnO}_4} \text{-COOH}

    • Yields carboxylic acid-terminated analogs.

Stability and Degradation Pathways

The compound exhibits sensitivity to:

  • Photodegradation : UV light (254 nm) induces C-Br bond cleavage, forming dehalogenated byproducts.

  • Thermal decomposition : Above 200°C, the isoindoline-dione moiety degrades into phthalic anhydride.

Analytical Characterization

Reaction monitoring employs:

  • TLC : Silica gel GF254, eluent: EtOAc/hexane (1:4) .

  • HPLC : C18 column, acetonitrile/water (70:30), retention time 8.2 min.

  • NMR : Distinct signals for bromine (δ 7.8–8.1 ppm) and isoindoline-dione protons (δ 4.3–4.5 ppm) .

This compound’s reactivity is driven by its halogen substituents, amide linkages, and isoindoline-dione system, enabling tailored modifications for pharmacological optimization. Further studies should explore enantioselective synthesis and in vivo metabolic pathways .

Comparison with Similar Compounds

Halogenated Benzamides with Varied Aromatic Substituents

Compound Name Substituents Key Properties/Activities Reference
4-Bromo-N-(4-chlorophenyl)benzamide Bromo, 4-chlorophenyl (no butyl-phthalimide chain) Commercial availability (Alfa, 97% purity); foundational structure for derivatization
4-Bromo-N-(2-nitrophenyl)benzamide Bromo, 2-nitrophenyl Crystallographically characterized; hydrogen-bonding motifs influence crystal packing
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide Bromo, 4-methoxy-2-nitrophenyl Structural analog with nitro and methoxy groups; used in crystallographic comparisons
N-(4-Bromo-2-chlorophenyl)benzamide Bromo, 2-chlorophenyl Positional isomer; commercial availability (Alfa) highlights synthetic accessibility

Key Observations :

  • Substituent Position: The 4-chlorophenyl group in the target compound may enhance stability compared to ortho-substituted analogs (e.g., 2-nitrophenyl), which exhibit more pronounced steric hindrance .
  • Functional Groups : Nitro groups (e.g., in 4MNB) increase polarity but may reduce metabolic stability compared to halogens .

Phthalimide-Containing Analogs

Compound Name Structure Features Biological Activity/Properties Reference
4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide Benzamide + phthalimide (no bromo/chloro groups) Insecticidal (LD₅₀: 0.70 µg/fly); low environmental risk
N-(1,3-Dioxoisoindolin-2-yl)-4-(4-chlorobenzamido)benzamide Chlorobenzamide + phthalimide Enhanced bioconcentration factor vs. non-halogenated analogs
Target Compound Bromo, 4-chlorophenyl, butyl-phthalimide Hypothesized improved bioactivity due to halogen synergy

Key Observations :

  • Halogen Synergy: The combination of bromo and chloro groups in the target compound may amplify hydrophobic interactions and binding specificity compared to mono-halogenated phthalimide derivatives .

Complex Halogenated Benzamides in Drug Discovery

Compound Name Features Application/Findings Reference
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Multiple halogens + trifluoropropyl group Anticandidate; synthetic route emphasizes trifluoromethyl groups for metabolic stability
N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)-benzamide Bromonaphthoquinone + fluorobenzoyl Cytotoxic activity against cancer cell lines; crystallographic data (R factor: 0.056)

Key Observations :

  • Fluorine Incorporation : Fluorine in these analogs improves bioavailability and resistance to oxidative metabolism, a feature absent in the target compound .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the isoindole-1,3-dione ring via cyclization of phthalic anhydride derivatives under reflux conditions (e.g., using acetic acid as a solvent) .
  • Step 2: Alkylation of the isoindole nitrogen with 1,4-dibromobutane to introduce the butyl linker, requiring anhydrous conditions and a base like potassium carbonate .
  • Step 3: Coupling the brominated benzamide core with the 4-chlorophenyl group via Buchwald-Hartwig amination or Ullmann-type reactions, optimized with palladium catalysts and controlled heating (70–90°C) .

Key Optimization Strategies:

  • Temperature Control: Excessive heat during coupling reactions can lead to decomposition; maintaining 80°C ensures reactivity without side products .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while inert atmospheres prevent oxidation .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted starting materials and by-products .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, isoindole methylene at δ 4.3 ppm) .
    • ¹³C NMR confirms carbonyl groups (C=O at ~168–170 ppm) and quaternary carbons .
  • Mass Spectrometry (HRMS): ESI-HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 541.9842 for C₂₆H₂₀BrClN₂O₃) .
  • FT-IR: Strong absorbance at ~1700 cm⁻¹ confirms amide C=O and isoindole dione groups .
  • Melting Point Analysis: Sharp melting points (e.g., 260–263°C) indicate purity, with deviations suggesting impurities .

Advanced: How do the bromine and chlorophenyl substituents influence reactivity in cross-coupling reactions?

Answer:

  • Bromine as a Leaving Group: The para-bromo substituent on the benzamide facilitates Suzuki-Miyaura couplings with boronic acids, enabling diversification of the aromatic core. Catalytic systems (Pd(PPh₃)₄, K₂CO₃) achieve >80% yield in toluene/ethanol .
  • Chlorophenyl Electronic Effects: The electron-withdrawing Cl group deactivates the phenyl ring, directing electrophilic substitutions to meta positions. This property is leveraged in nitration or sulfonation reactions for derivative synthesis .
  • Steric Considerations: Bulky substituents on the isoindole butyl chain may hinder accessibility to the amide nitrogen, necessitating microwave-assisted reactions to accelerate kinetics .

Advanced: How can contradictions in solubility data across studies be methodologically resolved?

Answer:
Discrepancies often arise from:

  • Solvent Purity: Trace water in DMSO can artificially inflate solubility. Use anhydrous solvents and Karl Fischer titration to verify moisture content .
  • Temperature Gradients: Measure solubility via dynamic light scattering (DLS) at controlled temperatures (25°C ± 0.1°C) .
  • Polymorphism: X-ray diffraction (XRPD) identifies crystalline vs. amorphous forms, which exhibit different solubility profiles .
    Example: A study reported 2.3 mg/mL solubility in acetonitrile, while another cited 1.7 mg/mL. XRPD revealed the latter used a metastable polymorph, resolved by recrystallization from ethyl acetate .

Advanced: What in silico strategies predict this compound’s interaction with kinase targets?

Answer:

  • Molecular Docking (AutoDock Vina): Dock the compound into ATP-binding pockets of kinases (e.g., EGFR, CDK2) using PDB structures (e.g., 1M17). The isoindole dione moiety shows hydrogen bonding with Lys45 and Glu81 residues .
  • MD Simulations (GROMACS): Simulate binding stability over 100 ns; root-mean-square deviation (RMSD) <2.0 Å indicates stable interactions .
  • Pharmacophore Modeling (MOE): Map electrostatic and hydrophobic features to prioritize kinases with compatible active sites (e.g., JAK2 over Src) .

Advanced: How do structural analogs with modified linkers or substituents differ in biological activity?

Answer:

  • Linker Length: Analogs with shorter alkyl chains (e.g., propyl instead of butyl) exhibit reduced cellular uptake, as shown in fluorescence-tagged derivatives (HeLa cell assays) .
  • Substituent Effects: Replacing bromine with methoxy groups decreases IC₅₀ against kinases (e.g., 4.2 μM vs. 12.5 μM for CDK4), likely due to reduced electrophilicity .
  • Isoindole Modifications: Fluorination at the isoindole 5-position enhances blood-brain barrier penetration in murine models, validated by LC-MS/MS biodistribution studies .

Advanced: What experimental approaches validate hypothesized degradation pathways under physiological conditions?

Answer:

  • LC-MS/MS Stability Studies: Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Detect degradation products (e.g., hydrolyzed amide at m/z 398.05) over 24 hours .
  • Isotope Labeling: Synthesize a ¹³C-labeled isoindole moiety to track cleavage pathways via NMR .
  • Enzyme Inhibition: Co-incubate with esterase inhibitors (e.g., PMSF) to differentiate enzymatic vs. non-enzymatic hydrolysis .

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